Methyl 2-amino-3-chloro-5-iodobenzoate
Overview
Description
Methyl 2-amino-3-chloro-5-iodobenzoate: is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-chlorobenzoic acid and iodine.
Iodination: The 2-amino-5-chlorobenzoic acid is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium.
Esterification: The resulting 2-amino-3-chloro-5-iodobenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-amino-3-chloro-5-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms on the benzene ring.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution: Formation of derivatives with different substituents replacing the chlorine or iodine atoms.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitro derivatives.
Scientific Research Applications
Chemistry: Methyl 2-amino-3-chloro-5-iodobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It serves as a model compound for understanding the interactions between halogenated aromatic compounds and biological molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-amino-3-chlorobenzoate: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Methyl 2-amino-5-iodobenzoate: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
Methyl 2-amino-3-bromo-5-iodobenzoate: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: Methyl 2-amino-3-chloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-amino-3-chloro-5-iodobenzoate (CAS Number: 1070977-94-4) is a halogenated benzoate derivative that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₇ClINO₂. Its structure features a benzene ring substituted with a methyl ester group, an amino group, and halogen atoms (chlorine and iodine), which significantly influence its reactivity and biological interactions. The presence of these halogens enhances the compound's binding affinity to various biological targets, making it a valuable model for studying halogenated aromatic compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms facilitate nucleophilic substitution reactions, allowing the compound to modulate enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to receptors, altering their function and impacting cellular responses.
Medicinal Chemistry
Research indicates that this compound may have applications in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents with anti-inflammatory and antimicrobial properties. Its structural attributes make it an attractive candidate for developing new therapeutics.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of halogenated benzoates exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Case Studies
- Antibacterial Testing : A study evaluated the antibacterial properties of benzothiazole derivatives derived from similar compounds. The results indicated effective inhibition against Staphylococcus aureus, suggesting potential applications for this compound in treating bacterial infections .
- Inflammation Models : In models of inflammation, compounds with similar structures were shown to reduce the production of pro-inflammatory cytokines, indicating that this compound could play a role in anti-inflammatory therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Contains both Cl and I; unique reactivity | Potential anti-inflammatory and antibacterial effects |
Methyl 2-amino-3-bromo-5-iodobenzoate | Contains Br instead of Cl | Different reactivity; less studied |
Methyl 2-amino-5-chloro-benzoate | Lacks iodine; simpler structure | Limited biological activity |
Synthesis Overview
The synthesis of this compound typically involves:
- Iodination : Starting with 2-amino-5-chlorobenzoic acid, iodination is performed using iodine in an acidic medium.
- Esterification : The resulting acid is then esterified with methanol in the presence of sulfuric acid as a catalyst .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDAJGVKPFOKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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